Regioselective Nitration: Product Divergence vs. 3,4-Dimethylbenzonitrile
In electrophilic nitration, 2,3-dimethylbenzonitrile demonstrates a distinct regioselectivity compared to its close analog, 3,4-dimethylbenzonitrile. When reacted with nitric acid in acetic anhydride, 2,3-dimethylbenzonitrile forms a 1,4-(nitroacetoxy-) adduct (2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate) [1]. Under identical conditions, 3,4-dimethylbenzonitrile yields a structurally different adduct (2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate) [1]. Thermolysis of these distinct adducts leads to different 5-nitro substituted products: 2,3-dimethyl-5-nitrobenzonitrile from the 2,3-isomer and 3,4-dimethyl-5-nitrobenzonitrile from the 3,4-isomer [1].
| Evidence Dimension | Product Structure from Nitration/Thermolysis |
|---|---|
| Target Compound Data | 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate (adduct); 2,3-dimethyl-5-nitrobenzonitrile (thermolysis product) |
| Comparator Or Baseline | 3,4-Dimethylbenzonitrile: yields 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate (adduct); 3,4-dimethyl-5-nitrobenzonitrile (thermolysis product) |
| Quantified Difference | Formation of a different regioisomer for both the adduct and the final nitro-substituted product. |
| Conditions | Reaction with nitric acid in acetic anhydride, followed by thermolysis [1]. |
Why This Matters
This is a crucial distinction for synthetic route design; the specific regioisomer obtained is a function of the starting dimethylbenzonitrile isomer, dictating downstream chemistry.
- [1] Fischer, A., & Greig, C. C. (1973). 1,4-Dienes from the nitration of 2,3- and 3,4-dimethylbenzonitriles and a 1,3-rearrangement of a nitro-group. Journal of the Chemical Society, Chemical Communications, (11), 396a-396a. View Source
